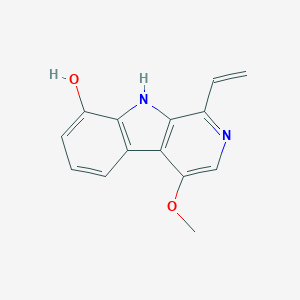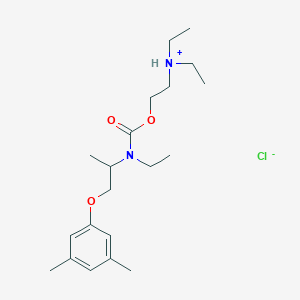
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride, also known as A-366, is a chemical compound that has been synthesized for scientific research purposes. This compound is classified as a selective inhibitor of histone lysine methyltransferase G9a, which plays a crucial role in regulating gene expression. The purpose of
Wirkmechanismus
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride selectively binds to the active site of G9a and inhibits its enzymatic activity. This leads to a decrease in the methylation of histone H3 lysine 9 (H3K9) and changes in gene expression. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurological disorders.
Biochemische Und Physiologische Effekte
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to have various biochemical and physiological effects, including changes in gene expression, cell proliferation, apoptosis, and cellular functions. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in lab experiments include its selectivity for G9a, its ability to induce changes in gene expression, and its potential therapeutic applications. The limitations of using Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in lab experiments include its low solubility in water, its potential toxicity, and its limited stability.
Zukünftige Richtungen
There are several future directions for the use of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in scientific research. These include the development of more potent and selective inhibitors of G9a, the investigation of the role of G9a in various diseases, and the development of therapeutic applications for Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride. Additionally, the use of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in combination with other drugs or therapies may provide a more effective treatment for various diseases.
Conclusion:
In conclusion, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It is a selective inhibitor of histone lysine methyltransferase G9a and has been shown to have various biochemical and physiological effects. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has potential therapeutic applications and is an important tool for investigating the role of G9a in various diseases. Future research on Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride may lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps, including the preparation of the starting materials, reaction conditions, and purification methods. The starting materials for Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride synthesis are N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl) carbamic acid and 2-(diethylamino)ethyl chloride hydrochloride. The reaction conditions involve the use of solvents, catalysts, and reagents to facilitate the reaction. The purification methods include column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been widely used in scientific research as a selective inhibitor of histone lysine methyltransferase G9a. This enzyme plays a crucial role in regulating gene expression, and its dysregulation has been linked to various diseases, including cancer, neurological disorders, and cardiovascular diseases. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to inhibit the activity of G9a in vitro and in vivo, leading to changes in gene expression and cellular functions.
Eigenschaften
CAS-Nummer |
101491-85-4 |
|---|---|
Produktname |
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride |
Molekularformel |
C20H35ClN2O3 |
Molekulargewicht |
387 g/mol |
IUPAC-Name |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-ethylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-7-21(8-2)10-11-24-20(23)22(9-3)18(6)15-25-19-13-16(4)12-17(5)14-19;/h12-14,18H,7-11,15H2,1-6H3;1H |
InChI-Schlüssel |
AAXLJRGLJUBBDQ-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
Synonyme |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-ethyl-carbamoyl]oxyethyl-diethyl -azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



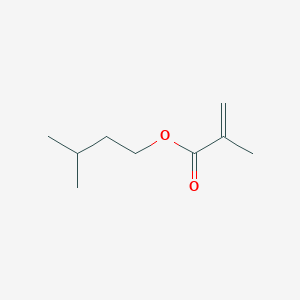
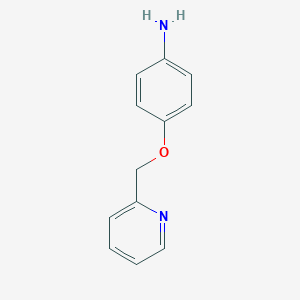
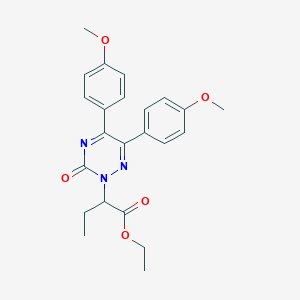
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
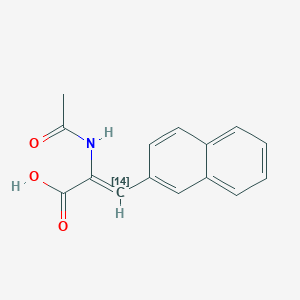
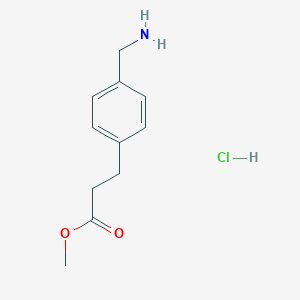
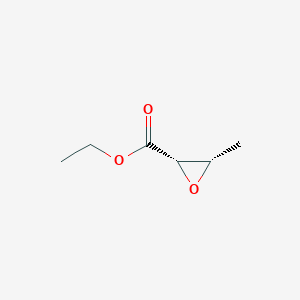

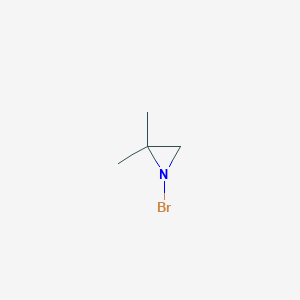
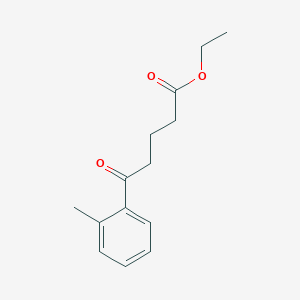
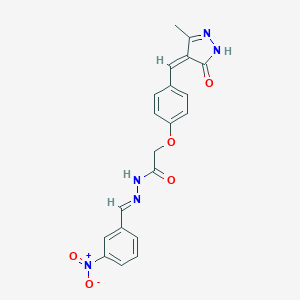
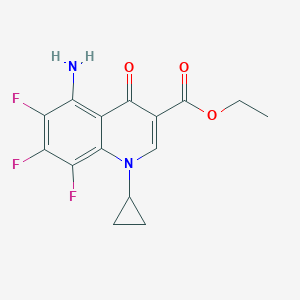
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
